3,3'-Dichloro-5-fluorobenzophenone
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Overview
Description
3,3’-Dichloro-5-fluorobenzophenone is an organic compound with the molecular formula C13H7Cl2FO. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dichloro-5-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-5-fluorobenzoyl chloride and 3-chlorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction mixture is usually heated to facilitate the acylation process, resulting in the formation of 3,3’-Dichloro-5-fluorobenzophenone .
Industrial Production Methods
In industrial settings, the production of 3,3’-Dichloro-5-fluorobenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dichloro-5-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene rings can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the chlorine or fluorine atoms.
Reduction Reactions: The major product is the corresponding alcohol, 3,3’-Dichloro-5-fluorobenzhydrol.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives of benzophenone.
Scientific Research Applications
3,3’-Dichloro-5-fluorobenzophenone is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the development of new materials and catalysts.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Dichloro-5-fluorobenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also interact with enzymes and proteins, affecting their function and activity. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dichlorobenzophenone: Lacks the fluorine atom, resulting in different chemical reactivity and properties.
3,3’-Difluorobenzophenone: Contains two fluorine atoms instead of chlorine, leading to variations in its chemical behavior.
3,3’-Dibromobenzophenone: Contains bromine atoms, which are larger and more reactive than chlorine atoms.
Uniqueness
3,3’-Dichloro-5-fluorobenzophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it valuable in specific chemical and industrial applications .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUEQKJEHIKIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374175 |
Source
|
Record name | 3,3'-Dichloro-5-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844884-96-4 |
Source
|
Record name | 3,3'-Dichloro-5-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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